molecular formula C17H18N2 B13871039 4-((4-(tert-Butyl)phenyl)amino)benzonitrile

4-((4-(tert-Butyl)phenyl)amino)benzonitrile

Cat. No.: B13871039
M. Wt: 250.34 g/mol
InChI Key: RZQDFOGSNUMIDM-UHFFFAOYSA-N
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Description

4-(4-tert-Butylanilino)benzonitrile is an organic compound with the molecular formula C17H20N2 It is a derivative of benzonitrile where the benzene ring is substituted with a tert-butyl group and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylanilino)benzonitrile typically involves the following steps:

    Nitration of tert-butylbenzene: tert-Butylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-tert-butyl-1-nitrobenzene.

    Reduction of nitro group: The nitro group in 4-tert-butyl-1-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-tert-butylaniline.

    Formation of benzonitrile: 4-tert-butylaniline is then reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to form 4-(4-tert-butylanilino)benzonitrile.

Industrial Production Methods

Industrial production methods for 4-(4-tert-butylanilino)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylanilino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-tert-Butylanilino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylanilino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzonitrile: A simpler derivative with only a tert-butyl group and a nitrile group.

    4-tert-Butylaniline: Contains a tert-butyl group and an amino group.

    4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group.

Uniqueness

4-(4-tert-Butylanilino)benzonitrile is unique due to the presence of both a tert-butyl group and an anilino group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(4-tert-butylanilino)benzonitrile

InChI

InChI=1S/C17H18N2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11,19H,1-3H3

InChI Key

RZQDFOGSNUMIDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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